3,6-Dibromo-1h-indole
Overview
Description
3,6-Dibromo-1h-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their biological activity and are used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dibromo-1h-indole can be synthesized through several methods. One common approach involves the bromination of indole using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired dibromo product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-1h-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indoles with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced derivatives of the indole ring .
Scientific Research Applications
3,6-Dibromo-1h-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: It is used in the study of indole-based biological pathways and as a probe for enzyme activity.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1h-indole involves its interaction with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromoindole: A monobrominated derivative with similar reactivity but less steric hindrance.
5-Bromoindole: Another monobrominated indole with different substitution patterns affecting its reactivity.
3,5-Dibromoindole: A dibrominated indole with bromine atoms at different positions, leading to distinct chemical properties.
Uniqueness: 3,6-Dibromo-1h-indole is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
Properties
IUPAC Name |
3,6-dibromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAIMBYNTXNOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615995 | |
Record name | 3,6-Dibromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74076-56-5 | |
Record name | 3,6-Dibromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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